molecular formula C9H9N3O B2518679 1H-imidazol-2-yl(pyridin-2-yl)methanol CAS No. 1797120-44-5

1H-imidazol-2-yl(pyridin-2-yl)methanol

Cat. No.: B2518679
CAS No.: 1797120-44-5
M. Wt: 175.191
InChI Key: OFBBGFDBSZQPJA-UHFFFAOYSA-N
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Description

1H-imidazol-2-yl(pyridin-2-yl)methanol is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of significant interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. The presence of both imidazole and pyridine moieties in a single molecule provides it with unique chemical properties that can be exploited for various scientific and industrial purposes.

Mechanism of Action

Target of Action

Imidazole-containing compounds, which include 1h-imidazol-2-yl(pyridin-2-yl)methanol, have been reported to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific targets of these compounds can vary depending on the biological activity .

Mode of Action

Imidazole derivatives have been found to inhibit microtubule assembly formation in certain cell lines . This suggests that this compound might interact with its targets, leading to changes in cellular processes such as cell division and growth.

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected. These could include pathways related to cell division, inflammation, immune response, and various metabolic processes.

Pharmacokinetics

Imidazole is known to be a white or colorless solid that is highly soluble in water and other polar solvents . This suggests that this compound could potentially have good bioavailability.

Result of Action

Based on the reported biological activities of imidazole derivatives , it can be inferred that the compound could potentially lead to changes in cellular processes such as cell division, inflammation, immune response, and various metabolic processes.

Action Environment

It is known that the compound is stable under normal storage conditions

Preparation Methods

The synthesis of 1H-imidazol-2-yl(pyridin-2-yl)methanol typically involves the reaction of imidazole derivatives with pyridine derivatives under specific conditions. One common method involves the use of Grignard reagents, where a pyridine derivative is reacted with a Grignard reagent derived from an imidazole compound . This reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

1H-imidazol-2-yl(pyridin-2-yl)methanol undergoes various types of chemical reactions, including:

Scientific Research Applications

1H-imidazol-2-yl(pyridin-2-yl)methanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

1H-imidazol-2-yl(pyridin-2-yl)methanol can be compared with other similar compounds such as:

The presence of both imidazole and pyridine rings in this compound, along with the hydroxyl group, makes it unique and versatile for various applications.

Properties

IUPAC Name

1H-imidazol-2-yl(pyridin-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c13-8(9-11-5-6-12-9)7-3-1-2-4-10-7/h1-6,8,13H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBBGFDBSZQPJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C2=NC=CN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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